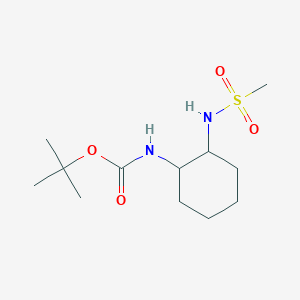

tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate

説明

tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate is a carbamate-protected cyclohexylamine derivative featuring a methanesulfonamide (mesyl) group at the 2-position of the cyclohexyl ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

特性

IUPAC Name |

tert-butyl N-[2-(methanesulfonamido)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-9-7-5-6-8-10(9)14-19(4,16)17/h9-10,14H,5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVMKPZNXJYXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成ルートと反応条件: tert-ブチル N-(2-メタンスルホンアミドシクロヘキシル)カルバメートの合成は、通常、tert-ブチルカルバメートと 2-メタンスルホンアミドシクロヘキシルアミンを制御された条件下で反応させることにより行われます。 反応は、適切な溶媒と触媒の存在下で行われ、目的の生成物の生成が促進されます 。

工業的生産方法: tert-ブチル N-(2-メタンスルホンアミドシクロヘキシル)カルバメートの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。 これには、反応条件、例えば温度、圧力、反応時間を最適化して、より高い収率と純度の化合物を得ることが含まれます 。

化学反応の分析

科学研究への応用

化学: tert-ブチル N-(2-メタンスルホンアミドシクロヘキシル)カルバメートは、有機合成におけるビルディングブロックとして使用されています。 これは、より複雑な分子の合成の前駆体として役立ち、新しい化学反応の開発に使用できます。

生物学: 生物学的研究では、この化合物は、酵素阻害やタンパク質相互作用の研究に使用されています。 これは、タンパク質やペプチドを修飾するために使用でき、生物学的経路やメカニズムの調査に役立ちます。

医学: これは、創薬におけるファーマコフォアとして使用でき、リード化合物の同定と最適化に役立ちます。

産業: 産業部門では、tert-ブチル N-(2-メタンスルホンアミドシクロヘキシル)カルバメートは、特殊化学品や材料の製造に使用されています。 これは、ポリマーやコーティングに組み込まれて、それらの特性を向上させることができます。

科学的研究の応用

Therapeutic Applications

-

Anticancer Activity

- Mechanism of Action : Research indicates that compounds similar to tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in tumor cells.

- Case Study : In vitro studies have shown that derivatives of carbamate compounds can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 3.6 µM to 11.0 µM, indicating potent anticancer activity .

-

Anti-inflammatory Properties

- Research Findings : A series of related compounds have demonstrated promising anti-inflammatory effects in vivo. For instance, derivatives were tested using the carrageenan-induced rat paw edema model, showing inhibition rates between 39% to 54% compared to standard treatments like indomethacin .

- Docking Studies : In silico docking studies have provided insights into the binding modes of these compounds with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

-

Neuroprotective Effects

- Alzheimer's Disease Models : Compounds analogous to tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate have been evaluated for their protective activity against neurodegenerative diseases. In models of Alzheimer's disease, certain derivatives have shown moderate protective effects against amyloid-beta-induced toxicity in astrocytes .

Data Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 3.6 | |

| Anticancer | HCT-116 | 11.0 | |

| Anti-inflammatory | Rat Paw Edema | 39%-54% inhibition | |

| Neuroprotection | Astrocytes (Alzheimer's) | Moderate effect |

Synthesis and Preparation

The synthesis of tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as pyridine. This method allows for high yields and purity, making it suitable for further biological testing.

作用機序

類似の化合物との比較

類似の化合物:

tert-ブチル N-ヒドロキシカルバメート: この化合物は構造が似ており、有機合成や医薬品化学など、同様の用途で使用されています.

N-Boc-エチレンジアミン: ペプチド合成における保護基として使用される別の関連化合物.

独自性: tert-ブチル N-(2-メタンスルホンアミドシクロヘキシル)カルバメートは、特定の官能基と構造的特徴を持つため、独特です。これにより、他の類似化合物とは異なる化学的および生物学的特性が得られます。 特にメタンスルホンアミド基は、他の類似化合物と比較して、独自の反応性と相互作用能力を提供します。

類似化合物との比較

Substituent Effects

- Methanesulfonamide vs. Amine (CAS 1289385-02-9) : The mesyl group in the target compound increases acidity (pKa ~1-2 for sulfonamides vs. ~10 for amines), enhancing solubility in polar solvents. This contrasts with the primary amine in , which is more nucleophilic but requires protection for stability .

Ring System Variations

Electronic and Steric Effects

- Trifluoromethyl (CAS 1523530-57-5) : The electron-withdrawing CF₃ group in increases resistance to oxidative metabolism, a feature absent in the target compound. However, the mesyl group may confer similar stability via steric hindrance .

生物活性

Tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate is , and it features a tert-butyl group, a methanesulfonamide moiety, and a cyclohexyl structure. The presence of these functional groups contributes to its biological activity, particularly in modulating inflammatory responses and exhibiting cytotoxic effects against cancer cells.

1. Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory properties of carbamate derivatives, including those similar to tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate. For instance, compounds with amide groups have shown enhanced selectivity for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In a study comparing various carbamate derivatives, compounds exhibited significant anti-inflammatory effects measured through carrageenan-induced rat paw edema models, with inhibition percentages ranging from 39% to 54% compared to standard NSAIDs like indomethacin .

2. Cytotoxic Activity

The potential cytotoxic effects of tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate have been explored in the context of cancer treatment. Compounds containing chloroethyl moieties, similar in structure to this carbamate, have demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives with multiple N-(2-chloroethyl) groups have been classified as promising alkylating agents, exhibiting potent anticancer activity .

Table 1: Summary of Biological Activities

The mechanism by which tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate exerts its biological effects likely involves the inhibition of specific enzymes such as COX-2 and possibly the modulation of apoptotic pathways in cancer cells. The ability to selectively inhibit COX-2 while sparing COX-1 is particularly beneficial as it reduces gastrointestinal side effects commonly associated with traditional NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。